Dicyclanil

Übersicht

Beschreibung

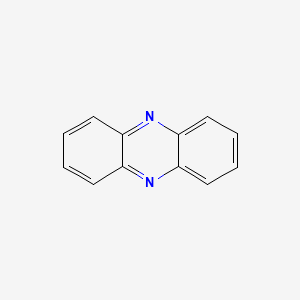

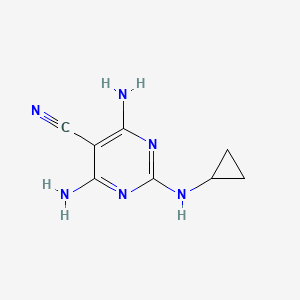

Dicyclanil: ist ein Pyrimidin-basierter Insektenwachstumsregulator, der hauptsächlich in der Veterinärmedizin zur Vorbeugung von Myiasis oder Fliegenbefall bei Schafen eingesetzt wird . Es ist bekannt für seine Wirksamkeit bei der Hemmung der Entwicklung von Schmeißfliegenlarven und ist somit ein wertvolles Werkzeug im Nutztiermanagement .

Wissenschaftliche Forschungsanwendungen

Chemie: Dicyclanil wird als Modellverbindung in Studien zu Insektenwachstumsregulatoren und deren Wirkmechanismen verwendet .

Biologie: In der biologischen Forschung wird this compound verwendet, um die Entwicklung und Hemmung von Insektenlarven zu untersuchen, insbesondere im Zusammenhang mit veterinärmedizinischen Anwendungen .

Industrie: this compound wird in der Nutztierindustrie weit verbreitet eingesetzt, um Fliegenbefall zu verhindern, die Tiergesundheit zu verbessern und wirtschaftliche Verluste zu reduzieren .

Wirkmechanismus

This compound wirkt, indem es den Häutungsprozess von Insektenlarven stört, ähnlich wie Cyromazin . Es stört wahrscheinlich die Chitinablagerung und verhindert so, dass sich die Larven zu Puppen entwickeln . Die genauen molekularen Ziele und Pfade sind noch nicht vollständig geklärt, aber es ist bekannt, dass es eine lang anhaltende Wirkung auf Zweiflügler hat .

Wirkmechanismus

Target of Action

Dicyclanil is a pyrimidine-derived insect growth regulator primarily used in veterinary medicine for the prevention of myiasis or fly-strike . The primary target species for this compound is sheep .

Mode of Action

It appears to act upon the molting process in a similar way as cyromazine, likely interfering with the process of chitin deposition .

Biochemical Pathways

This compound interferes with the molting and pupation in dipteran species .

Pharmacokinetics

Topically administered this compound is poorly absorbed through the skin of sheep, with only about 2% to 4% being absorbed . The absorbed this compound is partly metabolized and excreted through both urine (mainly metabolites) and feces (mainly unchanged this compound) . Approximately 95% of the administered dose is excreted in the 7 days following treatment .

Result of Action

The result of this compound’s action is the prevention of myiasis or fly-strike in sheep . By interfering with the molting process of dipteran species, this compound effectively inhibits the growth and development of these insects . This results in a significant reduction in the incidence of fly-strike in treated sheep .

Action Environment

This compound is slightly toxic to fish and moderately toxic to birds . It is highly toxic to Diptera and Siphonaptera, but only slightly hazardous for other arthropods . This compound is poorly photodegradable in an aqueous environment, but it degrades rapidly (half-life 20 days) in moist soil under aerobic conditions . Therefore, the correct use of this compound on sheep is unlikely to be directly detrimental to the environment .

Safety and Hazards

Dicyclanil is slightly toxic to fish and moderately toxic to birds . It is highly toxic to Diptera and Siphonaptera, but only slightly hazardous for other arthropods . It is poorly photodegradable in an aqueous environment, but it degrades rapidly (half-life 20 days) in moist soil under aerobic conditions .

Zukünftige Richtungen

Dicyclanil is currently used in veterinary medicine for the prevention of myiasis or fly-strike . The target species is sheep with a recommendation for one application per season at a therapeutic dose of 30 to 100 mg/kg bw . So far it is not used in other livestock, horses or pets, nor against agricultural or household pests . Future directions could involve exploring its use in other species or for other types of parasites .

Biochemische Analyse

Biochemical Properties

Dicyclanil interacts with dipteran species, interfering with their moulting and pupation processes . It is known that this compound has a long-lasting action, which is likely due to its stable cyano group .

Cellular Effects

This compound has been shown to cause a statistically significant increase in heart rate, tidal volume, and minute volume at a dose level of 100 mg/kg bw in studies on the cardiovascular and respiratory systems in rats . It was devoid of significant effects on behavior at a dose level of 1 mg/kg bw in mice .

Molecular Mechanism

It is believed to interfere with the process of chitin deposition, similar to the action of cyromazine

Temporal Effects in Laboratory Settings

This compound has a long-lasting action, which is likely due to its stable cyano group . Approximately 93% of the administered dose was excreted in the first 7 days of dosing (80% via the kidneys) . The remaining was excreted in the following 48 hours .

Dosage Effects in Animal Models

This compound is recommended for one application per season at a therapeutic dose of 30 to 100 mg/kg bw in sheep . At higher doses, this compound caused a statistically significant increase in heart rate, tidal volume, and minute volume in rats .

Metabolic Pathways

This compound’s metabolic pathway involves oxidative cyclopropyl-ring opening at various positions, with further oxidation occurring in some cases . The major metabolite recorded in urine, accounting for approximately 50 to 55% of the administered dose, was a secondary propionic acid amide - N-(4,6-diamino-5-cyano-pyrimidin-2-yl)-propionamide .

Transport and Distribution

This compound is poorly absorbed through the skin of sheep (2% to 4%) . The absorbed this compound is partly metabolized and excreted through both urine (mainly metabolites) and feces (mainly unchanged this compound) .

Subcellular Localization

Given its role as an insect growth regulator and its impact on moulting and pupation processes, it is likely that this compound interacts with specific cellular compartments involved in these processes .

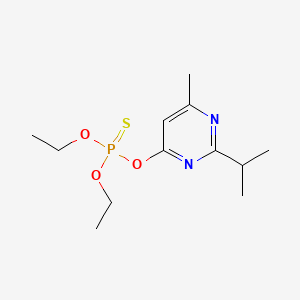

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Dicyclanil umfasst mehrere wichtige Schritte:

Kondensationsreaktion: Malononitril reagiert mit Natriummethoxid in Methanol bei 0-5°C für 30 Minuten.

Cyclisierungsreaktion: Das feuchte Produkt aus dem ersten Schritt wird in Wasser gelöst und über Nacht mit industrieller Salzsäure bei 0-5°C umgesetzt.

Cyclopropylierungsreaktion: Das Produkt aus dem zweiten Schritt wird mit Cyclopropylamin in Ethanol unter Rückflussbedingungen umgesetzt.

Oxidationsreaktion: Das Produkt wird mit Essigsäure und Natriumwolframat bei 50-55°C oxidiert, gefolgt von der Zugabe von Wasserstoffperoxid.

Ammonisierung: Der letzte Schritt beinhaltet die Umsetzung des Produkts mit Ammoniakwasser in Ethanol bei 20-25°C.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Der Prozess umfasst eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

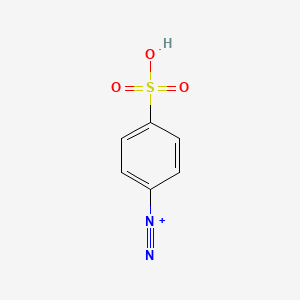

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Dicyclanil kann Oxidationsreaktionen unterliegen, insbesondere während seiner Synthese.

Cyclisierung: Die Bildung des Pyrimidinrings beinhaltet eine Cyclisierungsreaktion.

Substitution: Die Einführung der Cyclopropylgruppe ist eine Substitutionsreaktion.

Häufige Reagenzien und Bedingungen:

Oxidation: Essigsäure, Natriumwolframat, Wasserstoffperoxid.

Cyclisierung: Industrielle Salzsäure.

Substitution: Cyclopropylamin.

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Diflubenzuron: Eine Benzoylurea-Verbindung, die die Chitinsynthese hemmt.

Einzigartigkeit: Dicyclanil ist einzigartig in seiner hohen Wirksamkeit und Spezifität für die Vorbeugung von Fliegenbefall bei Schafen. Es ist in vitro bis zu 30-mal aktiver als Cyromazin und Diflubenzuron . Im Gegensatz zu Cyromazin ist this compound nicht hoch wasserlöslich, was seine Anwendung und Wirksamkeit beeinflusst .

Eigenschaften

IUPAC Name |

4,6-diamino-2-(cyclopropylamino)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6/c9-3-5-6(10)13-8(14-7(5)11)12-4-1-2-4/h4H,1-2H2,(H5,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTIFYGCWCQRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=C(C(=N2)N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041013 | |

| Record name | Dicyclanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112636-83-6 | |

| Record name | Dicyclanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112636-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclanil [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112636836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicyclanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Pyrimidinecarbonitrile, 4,6-diamino-2-(cyclopropylamino) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYCLANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBC8O809S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

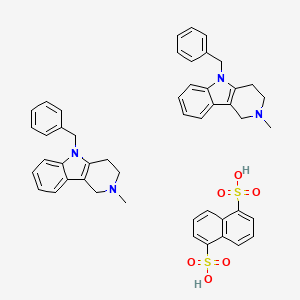

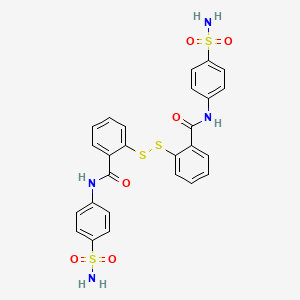

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dibenz[a,h]anthracene](/img/structure/B1670416.png)